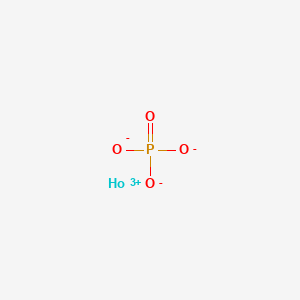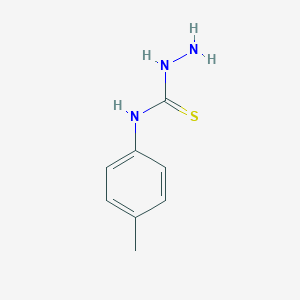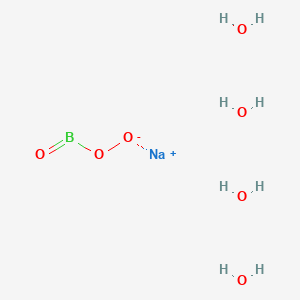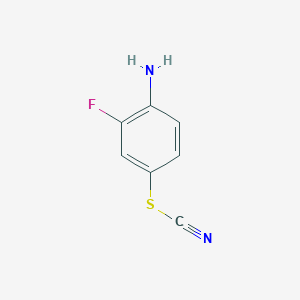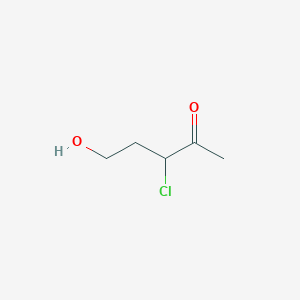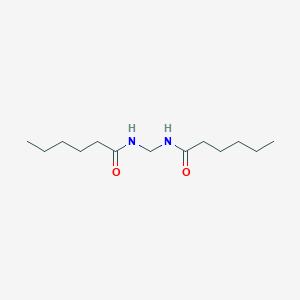
Bis(hexanamido)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hexanamido)methane, also known as BHAM, is an organic compound that has gained significant attention in scientific research due to its diverse applications. BHAM is a chelating agent that can form stable complexes with a variety of metal ions, making it useful in various fields such as catalysis, medicine, and materials science. In
Wissenschaftliche Forschungsanwendungen
Bis(hexanamido)methane has found numerous applications in scientific research, particularly in the fields of catalysis and medicine. This compound can be used as a ligand in catalytic reactions to enhance the efficiency of the process. This compound complexes with metal ions have been used as catalysts in various reactions such as epoxidation, hydrolysis, and dehydrogenation.
In medicine, this compound has been studied as a potential therapeutic agent for various diseases. This compound has been shown to exhibit antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been studied for its potential to inhibit cancer cell growth by inducing apoptosis.
Wirkmechanismus
Bis(hexanamido)methane's mechanism of action is based on its ability to form stable complexes with metal ions. This compound can chelate metal ions such as iron, copper, and zinc, which are essential for various biological processes. By chelating these metal ions, this compound can disrupt the function of enzymes and proteins that require them, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound complexes with metal ions can inhibit the activity of enzymes that require these metal ions, leading to a range of effects such as antimicrobial activity, inhibition of cancer cell growth, and anti-inflammatory effects. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(hexanamido)methane has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound can form stable complexes with a range of metal ions, making it useful in various catalytic reactions and as a potential therapeutic agent. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are numerous future directions for Bis(hexanamido)methane research. One area of interest is the development of this compound-based catalysts for various reactions. This compound complexes with metal ions have shown promise as catalysts for epoxidation, hydrolysis, and dehydrogenation reactions. Another area of interest is the development of this compound-based therapeutics for various diseases. This compound has shown potential as an antimicrobial agent and as a potential inhibitor of cancer cell growth. Further research is needed to explore the full potential of this compound in these areas.
Synthesemethoden
Bis(hexanamido)methane can be synthesized through a reaction between hexamethylenediamine and methyl chloroformate in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid with a yield of up to 90%. The purity of the compound can be improved through recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
10436-10-9 |
|---|---|
Molekularformel |
C13H26N2O2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
N-[(hexanoylamino)methyl]hexanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-5-7-9-12(16)14-11-15-13(17)10-8-6-4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
WTUJBBPJCGLLKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCNC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)NCNC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



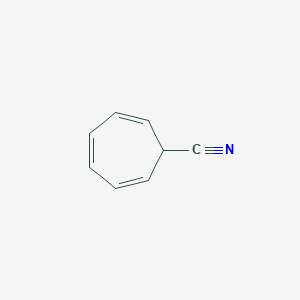

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)


